

An In-depth Technical Guide to the Molecular Targets of YEATS4 binder-1

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Compound of Interest						
Compound Name:	YEATS4 binder-1					
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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

YEATS4 (YEATS domain-containing protein 4), also known as GAS41, is a critical epigenetic reader protein implicated in oncogenesis through its role in chromatin remodeling and transcriptional regulation. Its ability to recognize acetylated histone tails makes it a key player in various signaling pathways, including those governed by MYC and p53. This technical guide provides a comprehensive overview of the molecular targets of a potent and selective small molecule, **YEATS4 binder-1**. The guide details the quantitative binding affinity of this compound, outlines the experimental protocols used for its characterization, and visualizes the associated cellular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers actively engaged in the development of targeted epigenetic therapies.

Quantitative Binding Data

YEATS4 binder-1 has been identified as a high-affinity ligand for the YEATS domain of YEATS4. The primary molecular target is the acetyl-lysine (KAc) binding pocket within this domain. Quantitative binding assays have been instrumental in characterizing this interaction.



Compound	Target Domain	Binding Affinity (Ki)	Assay Method	Reference
YEATS4 binder-1	YEATS4 YEATS Domain	37 nM	Fluorescence Polarization	[1][2]

Beyond this specific binder, YEATS4 interacts with a variety of other proteins, primarily through its role as a chromatin reader of histone modifications. The following table summarizes available quantitative data for these interactions.

Interacting Partner	YEATS4 Domain	Binding Affinity (Kd)	Assay Method	Reference
Histone H3K14ac (1-19)	YEATS Domain	3.5 μΜ	Isothermal Titration Calorimetry	[3]
Histone H3K27ac peptide	YEATS Domain	32.7 μΜ	Isothermal Titration Calorimetry	[4]
Histone H3K14ac peptide	YEATS Domain	13.0 μΜ	Isothermal Titration Calorimetry	[4]
Di-crotonylated Histone H3 (H3K23crK27cr)	YEATS Domain	1.3 μΜ	Fluorescence Polarization	

Experimental Protocols

The characterization of **YEATS4 binder-1** and its interaction with YEATS4 has been achieved through a combination of biophysical and cell-based assays. Detailed methodologies for these key experiments are provided below.

NanoBRET™ Target Engagement Assay

Foundational & Exploratory





This assay was utilized to confirm the engagement of **YEATS4 binder-1** with YEATS4 in a cellular context.[1][2]

Objective: To quantitatively measure the binding of a test compound to a target protein within living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target). Compound binding to the target displaces the tracer, leading to a decrease in the BRET signal.[5][6]

Protocol:

- Cell Preparation: HEK293T cells are transfected with a plasmid encoding for YEATS4 fused to NanoLuc® luciferase. Transfected cells are cultured for 18-24 hours to allow for protein expression.
- Compound and Tracer Addition:
 - A serial dilution of the test compound (e.g., YEATS4 binder-1) is prepared in DMSO and added to the cells in a 384-well plate.[7]
 - A cell-permeable fluorescent tracer that binds to the YEATS4 YEATS domain is added to all wells at a fixed concentration.
- Incubation: The plate is incubated for 2 hours at 37°C in a 5% CO2 environment to allow the binding to reach equilibrium.[7]
- Detection:
 - A substrate solution containing the NanoLuc® luciferase substrate and an extracellular NanoLuc® inhibitor is added to all wells.[7]
 - The plate is immediately read on a luminometer capable of detecting both the donor (450 nm) and acceptor (610 nm) emission wavelengths.[7]



 Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The data is then normalized and fitted to a dose-response curve to determine the IC50 value, which can be converted to a Ki value.

X-ray Co-crystallography

This technique was employed to elucidate the precise binding mode of **YEATS4 binder-1** within the YEATS domain.[1][2]

Objective: To determine the three-dimensional structure of the YEATS4-ligand complex at atomic resolution.

Principle: X-ray diffraction patterns from a crystal of the protein-ligand complex are used to calculate an electron density map, from which the atomic structure of the complex can be modeled.

Protocol:

- Protein Expression and Purification: The human YEATS4 YEATS domain (residues 19-159)
 is expressed in E. coli and purified using affinity and size-exclusion chromatography.[3]
- Co-crystallization:
 - The purified YEATS4 protein is concentrated and mixed with a molar excess of YEATS4
 binder-1.
 - Crystallization conditions are screened using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
- Data Collection:
 - Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
 - X-ray diffraction data are collected at a synchrotron source.
- Structure Determination and Refinement:



- The structure is solved by molecular replacement using a known YEATS domain structure as a search model.
- The model is refined against the diffraction data, and the ligand is built into the resulting electron density map.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of the binding interaction between YEATS4 and its ligands.[3][4]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (Δ H), and entropy (Δ S) of the interaction.

Principle: ITC measures the heat released or absorbed during the titration of a ligand into a solution containing the protein. The resulting thermogram can be analyzed to determine the thermodynamic parameters of the interaction.[8][9]

Protocol:

- Sample Preparation: Purified YEATS4 protein and the ligand (e.g., a histone peptide) are extensively dialyzed against the same buffer to minimize heats of dilution.[10]
- ITC Experiment:
 - The protein solution is loaded into the sample cell of the calorimeter.
 - The ligand solution is loaded into the injection syringe.
 - A series of small injections of the ligand are made into the sample cell while the heat change is monitored.
- Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a suitable binding model to extract the thermodynamic parameters.[10]

Fluorescence Polarization (FP) Assay



FP assays are a common method for measuring binding events in solution and were used to determine the Ki of **YEATS4 binder-1**.[1][2]

Objective: To measure the binding affinity of a small molecule inhibitor.

Principle: The assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled molecule (tracer) upon binding to a larger protein. When the tracer is unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to the larger protein, its tumbling is slowed, and the emitted light remains polarized. An inhibitor will compete with the tracer for binding, resulting in a decrease in fluorescence polarization.[6][11]

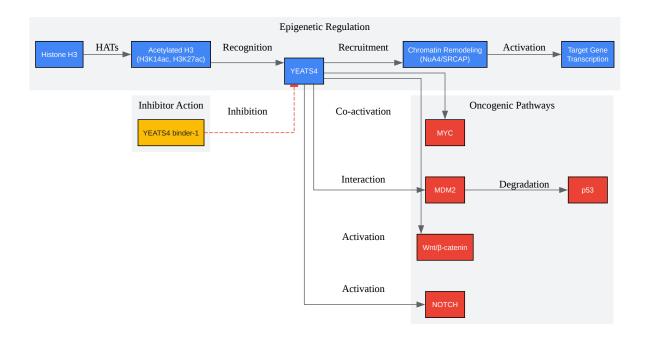
Protocol:

- Reagent Preparation:
 - A fluorescently labeled peptide corresponding to a known binding partner of the YEATS4
 YEATS domain (e.g., an acetylated histone H3 peptide) is used as the tracer.
 - Purified YEATS4 YEATS domain protein is prepared.
 - A serial dilution of the inhibitor (**YEATS4 binder-1**) is made.
- Assay Setup: The protein, tracer, and inhibitor are mixed in a low-volume, non-binding surface microplate.[12]
- Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.[12]
- Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.[12]
- Data Analysis: The data is plotted as fluorescence polarization versus inhibitor concentration and fitted to a competitive binding equation to determine the IC50, which is then converted to a Ki value.

Signaling Pathways and Experimental Workflows



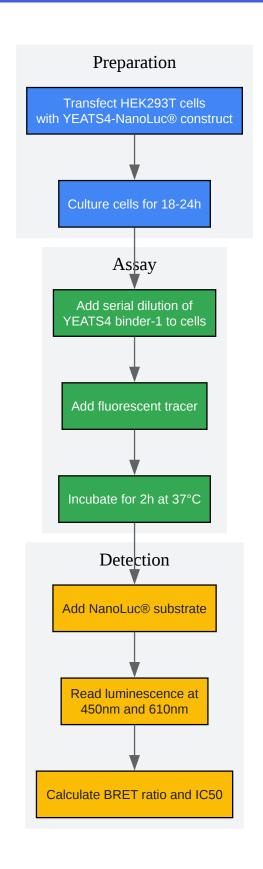
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving YEATS4 and the workflows of the experimental procedures described above.



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Caption: YEATS4 Signaling Pathways and Point of Intervention.

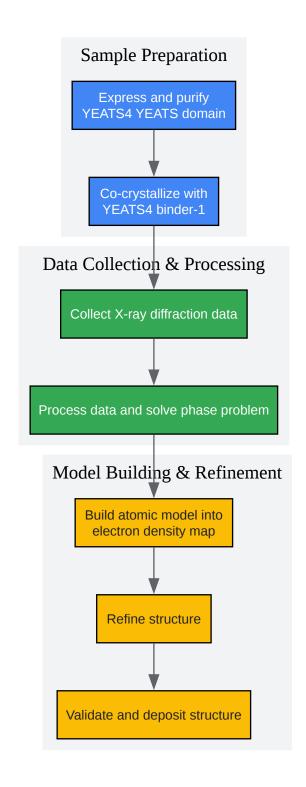




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Caption: NanoBRET™ Target Engagement Assay Workflow.





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Caption: X-ray Co-crystallography Workflow.

Conclusion



YEATS4 binder-1 represents a significant tool for probing the function of the YEATS4 epigenetic reader. Its high affinity and selectivity, as determined by the rigorous experimental methods detailed in this guide, underscore its potential as a lead compound for the development of novel therapeutics. The provided protocols and workflow diagrams offer a practical resource for researchers aiming to replicate or build upon these findings. Further investigation into the downstream cellular consequences of YEATS4 inhibition with this binder will be crucial in elucidating the full therapeutic potential of targeting this key epigenetic regulator.

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